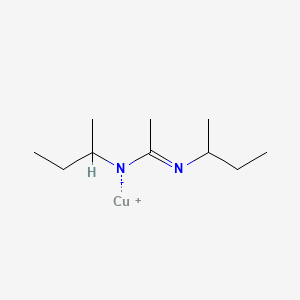![molecular formula C12H12Mg3O18P2 B8251293 trimagnesium;[(2S)-2-[(2R)-3,4-dioxido-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate;(2R)-2-[(1S)-1-hydroxy-2-phosphonooxyethyl]-5-oxo-2H-furan-3,4-diolate](/img/structure/B8251293.png)
trimagnesium;[(2S)-2-[(2R)-3,4-dioxido-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate;(2R)-2-[(1S)-1-hydroxy-2-phosphonooxyethyl]-5-oxo-2H-furan-3,4-diolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “trimagnesium;[(2S)-2-[(2R)-3,4-dioxido-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate;(2R)-2-[(1S)-1-hydroxy-2-phosphonooxyethyl]-5-oxo-2H-furan-3,4-diolate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound “trimagnesium;[(2S)-2-[(2R)-3,4-dioxido-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate;(2R)-2-[(1S)-1-hydroxy-2-phosphonooxyethyl]-5-oxo-2H-furan-3,4-diolate” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “trimagnesium;[(2S)-2-[(2R)-3,4-dioxido-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate;(2R)-2-[(1S)-1-hydroxy-2-phosphonooxyethyl]-5-oxo-2H-furan-3,4-diolate” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions, such as temperature and solvent choice, are tailored to promote the desired reaction pathway and minimize side reactions.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
The compound “trimagnesium;[(2S)-2-[(2R)-3,4-dioxido-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate;(2R)-2-[(1S)-1-hydroxy-2-phosphonooxyethyl]-5-oxo-2H-furan-3,4-diolate” has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of “trimagnesium;[(2S)-2-[(2R)-3,4-dioxido-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate;(2R)-2-[(1S)-1-hydroxy-2-phosphonooxyethyl]-5-oxo-2H-furan-3,4-diolate” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Eigenschaften
IUPAC Name |
trimagnesium;[(2S)-2-[(2R)-3,4-dioxido-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate;(2R)-2-[(1S)-1-hydroxy-2-phosphonooxyethyl]-5-oxo-2H-furan-3,4-diolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H9O9P.3Mg/c2*7-2(1-14-16(11,12)13)5-3(8)4(9)6(10)15-5;;;/h2*2,5,7-9H,1H2,(H2,11,12,13);;;/q;;3*+2/p-6/t2*2-,5+;;;/m00.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWFGAALAMCFEN-FWCDDDAWSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])[O-])O)OP(=O)(O)O.C(C(C1C(=C(C(=O)O1)[O-])[O-])O)OP(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])[O-])O)OP(=O)(O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])[O-])O)OP(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Mg3O18P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]boronic acid](/img/structure/B8251251.png)



![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide;hydrochloride](/img/structure/B8251285.png)

![5-Methyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8251304.png)




